What are the physical and chemical properties of 2,2,2-trifluoroethylamine hydrochloride?
What are the physical and chemical properties of 2,2,2-trifluoroethylamine hydrochloride?
Introduction
2,2,2-Trifluoroethylamine hydrochloride (CAS No. 373-88-6) is a pivotal fluorinated building block in modern medicinal chemistry and organic synthesis.[1] Its strategic importance lies in the unique physicochemical properties imparted by the trifluoromethyl (-CF3) group, which can significantly modulate the biological activity, metabolic stability, and lipophilicity of parent molecules.[1] This guide provides a comprehensive overview of the physical and chemical properties of 2,2,2-trifluoroethylamine hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals.
The presence of the trifluoromethyl group adjacent to the amine functionality decreases the amine's basicity, making trifluoroethyl amines resistant to hydrolysis and bioisosteres of amides.[2] This characteristic is highly desirable in drug design to enhance metabolic stability.[2] As a hydrochloride salt, the compound exists in a protonated state, which influences its solubility and reactivity.[1] This versatile reagent is frequently utilized in the synthesis of pharmaceuticals and agrochemicals.[1]
Core Physicochemical Properties
A thorough understanding of the fundamental physical and chemical properties of 2,2,2-trifluoroethylamine hydrochloride is essential for its effective application in research and development. These properties dictate its behavior in various solvent systems, reaction conditions, and analytical methodologies.
Physical Properties
2,2,2-Trifluoroethylamine hydrochloride is a white to light yellow crystalline powder.[3][4] It is hygroscopic and should be stored in a cool, dry place under an inert atmosphere.[4][5][6]
| Property | Value | Source(s) |
| CAS Number | 373-88-6 | [1][7][8] |
| Molecular Formula | C2H4F3N·HCl | [1][9] |
| Molecular Weight | 135.52 g/mol | [7][9][10] |
| Appearance | White to light yellow crystalline powder | [3][4] |
| Melting Point | 218-222 °C (sublimes) | [3][4][11][12] |
| Boiling Point | 36°C at 760 mmHg (for the free amine) | [11] |
| Solubility | Soluble in water, ethanol, and chloroform. Slightly soluble in benzene and practically insoluble in ether. | [3][4][6][11] |
| Density | 1.24 g/cm³ | [4][11] |
Chemical Identification
| Identifier | Value | Source(s) |
| IUPAC Name | 2,2,2-trifluoroethan-1-aminium chloride | [1] |
| Synonyms | 2,2,2-Trifluoro-1-ethanamine hydrochloride, 2-Amino-1,1,1-trifluoroethane hydrochloride | [1][9][13] |
| InChI | InChI=1S/C2H4F3N.ClH/c3-2(4,5)1-6;/h1,6H2;1H | [1][7][8][9] |
| InChIKey | ZTUJDPKOHPKRMO-UHFFFAOYSA-N | [1][7][8][9] |
| SMILES | C(C(F)(F)F)N.Cl | [8][9] |
Chemical Properties and Reactivity
The chemical behavior of 2,2,2-trifluoroethylamine hydrochloride is primarily governed by the protonated amine group and the influence of the adjacent trifluoromethyl moiety.
Basicity and Salt Formation
As a hydrochloride salt, the amine is in its protonated, ammonium form. Treatment with a base will neutralize the salt to generate the free amine, 2,2,2-trifluoroethylamine. This free amine is a key intermediate for subsequent reactions.[14] The electron-withdrawing nature of the trifluoromethyl group significantly reduces the basicity of the nitrogen atom compared to ethylamine.
Nucleophilic Reactions of the Free Amine
The free amine, generated in situ or isolated, is a versatile nucleophile. It can participate in a wide range of reactions to introduce the trifluoroethyl moiety into target molecules. Common applications include its use in the synthesis of arachidonylethanolamide analogs which show affinity for cannabinoid receptors.[3][4]
Diazotization Reactions
2,2,2-Trifluoroethylamine hydrochloride can undergo diazotization reactions. For instance, it can be used to prepare antagonists for the vanilloid receptor VR1.[14] The presence of hydrochloric acid in the salt structure facilitates the reaction with sodium nitrite without the need for additional acid.[14] It is crucial to handle diazotization compounds with extreme care due to their potential instability.[14]
Below is a conceptual workflow for the generation of the free amine and its subsequent use as a nucleophile.
Caption: Conceptual workflow for the generation and use of 2,2,2-trifluoroethylamine.
Synthesis and Experimental Protocols
Synthesis of 2,2,2-Trifluoroethylamine Hydrochloride
A common laboratory-scale synthesis involves the reaction of the free amine, 2,2,2-trifluoroethylamine, with hydrochloric acid.[3][10]
Protocol: Acid-Base Reaction [3][10]
-
In a three-necked flask, dissolve 33 g of 2,2,2-trifluoroethylamine in 100 g of ethanol.
-
While maintaining the temperature below 25°C, slowly add 35 g of a saturated hydrochloric acid solution dropwise.
-
After the addition is complete, raise the temperature of the reaction mixture to 50°C and maintain for 1 hour.
-
Remove the water and ethanol by distillation under reduced pressure (0.98 MPa) at a controlled temperature of 45 ± 5°C for 5 hours.
-
The resulting white, powdery crystalline solid is 2,2,2-trifluoroethylamine hydrochloride.
Another established method is the reduction of trifluoroacetamide with lithium aluminum hydride, which can produce the hydrochloride salt in high yields.[15]
Analytical Characterization
Standard spectroscopic techniques are used to confirm the identity and purity of 2,2,2-trifluoroethylamine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic quartet for the methylene (-CH2-) protons due to coupling with the adjacent fluorine atoms, and a broad singlet for the ammonium (-NH3+) protons.[16][17]
-
¹³C NMR: The carbon NMR spectrum will show two signals, with the carbon attached to the fluorine atoms appearing as a quartet due to C-F coupling.[8]
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the ammonium salt, C-H stretching, and strong C-F stretching vibrations.[8]
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion of the free amine (CF3CH2NH2) upon loss of HCl.
Applications in Research and Drug Development
The unique properties of the trifluoroethyl moiety make 2,2,2-trifluoroethylamine hydrochloride a valuable building block in several areas:
-
Pharmaceutical Synthesis: It is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[6][18] The trifluoromethyl group can enhance drug efficacy, improve metabolic stability, and increase bioavailability.[1] For example, guanidine derivatives prepared from trifluoroethylamine are investigated for their potential to inhibit gastric acid secretion.[18]
-
Agrochemicals: It is used in the development of new pesticides, including insecticides, miticides, and herbicides.[6][18]
-
Organic Synthesis: It serves as a versatile reagent for introducing the trifluoroethyl group into organic molecules.[1][14] This is particularly useful in creating analogs of existing compounds to study structure-activity relationships (SAR).
The following diagram illustrates the role of 2,2,2-trifluoroethylamine hydrochloride as a building block in synthetic chemistry.
Caption: Key application areas for 2,2,2-trifluoroethylamine hydrochloride.
Safety, Handling, and Storage
2,2,2-Trifluoroethylamine hydrochloride is classified as harmful if swallowed, in contact with skin, or if inhaled.[9][13] It can cause skin and serious eye irritation, and may cause respiratory irritation.[5][6]
Handling Precautions:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Use only in a well-ventilated area.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask.[5][9]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[5]
-
The material is hygroscopic and should be protected from moisture.[4][5][6]
In case of accidental release, sweep up the material, avoiding dust formation, and place it in a suitable, closed container for disposal.[19]
Conclusion
2,2,2-Trifluoroethylamine hydrochloride is a cornerstone reagent for the incorporation of the trifluoroethyl moiety in synthetic chemistry. Its unique electronic properties and predictable reactivity make it an invaluable tool for medicinal chemists and researchers aiming to modulate the properties of bioactive molecules. A comprehensive understanding of its physical and chemical characteristics, coupled with safe handling practices, is paramount to leveraging its full potential in the laboratory and beyond.
References
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PubChem. (n.d.). 2,2,2-Trifluoroethylamine hydrochloride. Retrieved from [Link]
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Mol-Instincts. (n.d.). What is the application of 2,2,2-Trifluoroethylamine hydrochloride in organic synthesis? Retrieved from [Link]
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LookChem. (n.d.). China 2,2,2-Trifluoroethylamine Hydrochloride Manufacturers Suppliers Factory - Low Price. Retrieved from [Link]
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ResearchGate. (n.d.). The Trifluoroethylamine Function as Peptide Bond Replacement. Retrieved from [Link]
- Fainer, P., Myers, J. L., & Leirstead, K. F. (1952). The preparation of 2,2,2-trifluoroethylamine. Canadian Journal of Chemistry, 30(6), 498-500.
- ChemInform. (1989). Tris(2,2,2‐trifluoroethyl)amine and Its Reactions with Halogens. ChemInform, 20(10).
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ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Retrieved from [Link]
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Stanford Advanced Materials. (n.d.). 2, 2, 2-Trifluoroethylamine Hydrochloride (CAS No.: 373-88-6). Retrieved from [Link]
- Knochel, P., & Chemla, F. (2014). Synthesis of functionalized α-trifluoroethyl amine scaffolds via Grignard addition to N-aryl hemiaminal ethers. RSC Advances, 4(28), 14436-14439.
- Google Patents. (n.d.). CN101973888B - Preparation method of 2,2,2-trifluoroethylamine.
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